2-(4-Chlorophenyl)-3-oxopropanenitrile

Vue d'ensemble

Description

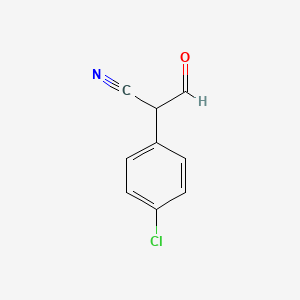

2-(4-Chlorophenyl)-3-oxopropanenitrile is an organic compound with a molecular formula of C9H6ClNO It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) attached to a phenyl ring substituted with a chlorine atom at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration to yield the desired product.

Reaction Scheme:

- 4-Chlorobenzaldehyde + Malononitrile → Intermediate (Knoevenagel condensation)

- Intermediate → this compound (Cyclization and Dehydration)

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

Oxidation: 2-(4-Chlorophenyl)-3-oxopropanoic acid.

Reduction: 2-(4-Chlorophenyl)-3-hydroxypropanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

a. Anticancer Activity

Research indicates that compounds similar to 2-(4-Chlorophenyl)-3-oxopropanenitrile exhibit significant potential as anticancer agents. The compound's structure allows for interactions with biological targets that can inhibit tumor growth. For instance, studies have shown that certain derivatives of this compound can effectively bind to cancer-related receptors, leading to apoptosis in cancer cells.

b. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This mechanism positions it as a candidate for developing new anti-inflammatory drugs.

c. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy in inhibiting the growth of these microorganisms highlights its potential application in developing new antimicrobial agents.

Catalytic Applications

a. Synthesis of Heterocycles

The compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. For example, it has been used in reactions catalyzed by magnetic H-bond catalysts to produce nicotinonitriles, showcasing its versatility in organic synthesis .

b. Green Chemistry

In line with sustainable practices, this compound has been employed in reactions under green chemistry conditions, such as using ultrasound or microwave-assisted synthesis. These methods enhance reaction efficiency and reduce waste, aligning with modern chemical synthesis principles.

a. Biological Evaluation Studies

In a study published in Nature, researchers synthesized novel derivatives based on this compound and evaluated their binding affinities to COX-2 receptors, revealing promising anti-inflammatory activity .

b. Synthesis and Catalysis Research

A recent publication detailed the use of this compound as a precursor for synthesizing nicotinonitriles under environmentally friendly conditions, demonstrating its role in advancing green chemistry initiatives .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The nitrile and ketone groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Bromophenyl)-3-oxopropanenitrile

- 2-(4-Fluorophenyl)-3-oxopropanenitrile

- 2-(4-Methylphenyl)-3-oxopropanenitrile

Uniqueness

2-(4-Chlorophenyl)-3-oxopropanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.

Activité Biologique

2-(4-Chlorophenyl)-3-oxopropanenitrile, also known as 4'-chloro-3-cyanophenacyl chloride, is an organic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol. This compound features a 4-chlorophenyl group , a carbonyl group , and a nitrile group , which contribute to its potential biological activities. Despite limited specific research on this compound, its structural characteristics suggest promising interactions with biological systems.

- Molecular Formula : C₉H₆ClNO

- Molecular Weight : 179.60 g/mol

- Appearance : Off-white solid

- Melting Point : 153 to 157 °C

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including the Claisen condensation of 4-chlorobenzaldehyde and cyanoacetic acid in the presence of bases like sodium ethoxide. This versatility in synthesis underlines its utility as a building block in organic chemistry.

Enzyme Interaction

Research indicates that compounds similar to this compound may interact with specific enzymes and receptors, modulating their activity. The presence of both the chlorophenyl and nitrile groups enhances reactivity, suggesting potential therapeutic applications. For instance, studies on related compounds have shown significant enzyme inhibitory activities, including acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Anticancer Activity

While direct studies on this compound are sparse, similar compounds have demonstrated notable anticancer properties. For example, derivatives containing the chlorophenyl moiety have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds similar to those derived from this compound exhibited IC50 values indicating moderate to strong anticancer activity against cell lines such as H460 and A549 .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison table with structurally similar compounds:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrile | Contains fluorine; different functional groups | High |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxy group present; different backbone | Moderate |

| 1-(3-Chlorophenyl)propan-1-one | Chlorophenyl group; lacks nitrile functionality | Moderate |

This table illustrates that while there are compounds with similar structures, the specific combination of functional groups in this compound may confer unique biological properties not found in others.

Case Studies and Research Findings

- Anticancer Studies : In recent investigations, compounds structurally related to this compound were tested for their effects on cancer cell viability. For instance, one study reported that certain derivatives showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating potential as effective anticancer agents .

- Enzyme Inhibition : Another study highlighted the enzyme inhibitory properties of related compounds against AChE, suggesting that modifications to the nitrile or carbonyl groups could enhance inhibitory activity .

Q & A

Q. What are the established synthetic pathways for preparing 2-(4-Chlorophenyl)-3-oxopropanenitrile under green chemistry conditions?

Answer:

The compound can be synthesized via a green chemistry approach using nanomagnetic metal–organic frameworks (MOFs) as catalysts. This method employs cooperative vinylogous anomeric-based oxidation, which minimizes waste and enhances reaction efficiency. For example, 4-chlorobenzaldehyde and cyanoacetate derivatives undergo condensation under optimized catalytic conditions to yield the target compound .

Table 1: Key Parameters for Green Synthesis

| Catalyst System | Solvent | Temperature | Yield* | Reference |

|---|---|---|---|---|

| Nanomagnetic MOF | Ethanol | Reflux | ~75-85% | |

| *Yields are approximate due to variations in reaction scaling. |

Q. How should researchers handle and store this compound to ensure stability?

Answer:

The compound is classified as a hazardous material (Class III toxicity) and requires storage at 0–10°C to prevent decomposition. Solubility data are inconsistent across studies, so preliminary solubility tests in polar aprotic solvents (e.g., acetonitrile, DMF) are recommended before experimental use .

Q. What strategies are effective in resolving isomerization challenges during synthesis or downstream reactions?

Answer:

Isomerization issues, particularly with intermediates, can be addressed using Lewis/Brønsted acids. For example, demonstrates that AlCl₃ catalyzes the conversion of cis-isomers to trans-isomers in structurally related compounds. This method can be adapted by optimizing acid concentration (0.1–1.0 M) and reaction time (2–6 hours) .

Table 2: Isomerization Optimization

| Acid Catalyst | Solvent | Temperature | Conversion Rate |

|---|---|---|---|

| AlCl₃ | Toluene | 80°C | >90% |

Q. How can this compound be utilized in multicomponent reactions to synthesize heterocyclic frameworks?

Answer:

The compound serves as a key precursor in multicomponent reactions (MCRs). For instance, highlights its use with 4-chlorobenzaldehyde and malononitrile to synthesize 2-amino-4-(4-chlorophenyl)-6-(1H-indol-3-yl)-4H-pyran-3,5-dicarbonitrile . Optimal conditions include:

- Catalyst : Nano-MOF (5–10 mol%)

- Temperature : 80°C

- Solvent : Ethanol/water (3:1 ratio)

Yields exceeding 80% are achievable under these conditions .

Q. What analytical techniques are critical for characterizing intermediates and final products derived from this compound?

Answer:

Advanced characterization methods include:

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates (e.g., cyclopropane derivatives from Aza-Wittig reactions) .

- NMR spectroscopy : Distinguishes between keto-enol tautomers via δ 2.5–3.5 ppm (keto C=O) and δ 5.0–6.0 ppm (enol OH) signals.

- HPLC-MS : Monitors reaction progress and identifies byproducts in heterocyclic syntheses .

Q. How can reaction conditions be optimized for the synthesis of pyran derivatives using this compound?

Answer:

outlines a model reaction for pyran synthesis. Key variables include:

- Catalyst loading : 5–15 mol% nano-MOF maximizes yield while minimizing side reactions.

- Solvent polarity : Ethanol/water mixtures enhance reaction rates compared to pure organic solvents.

- Temperature : 80°C balances reactivity and thermal decomposition risks.

Table 3: Optimization of Pyran Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% | +15% efficiency |

| Solvent ratio | Ethanol:Water (3:1) | +20% rate |

| Temperature | 80°C | Maximizes conversion |

Q. What biological applications have been explored for derivatives of this compound?

Answer:

Derivatives such as 3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile are investigated in neuroscience for their potential to modulate neuronal pathways. These studies employ phenotypic screening using high-throughput platforms like PhenoCycler to assess neuroprotective or cytotoxic effects .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEXXSXAEMFPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978129 | |

| Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62538-21-0 | |

| Record name | 4-Chloro-α-formylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62538-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(p-chlorophenyl)-2-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062538210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.